Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Scientific Research Applications
Crystal Engineering
- Phase Transition Induction : Methyl 2-(carbazol-9-yl)benzoate, a related compound, shows unique properties under high pressure, transitioning from a structure with eight molecules in the unit (Z′ = 8) to a Z′ = 2 structure. This property is significant in crystal engineering and material sciences (Johnstone et al., 2010).
Electropolymerization and Electrochemical Studies
- Electropolymerization : Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) was synthesized for electropolymerization applications. It displayed significant capacitive behavior, indicating potential use in supercapacitors and biosensors (Ates et al., 2015).
Pharmaceutical and Medical Research
- Synthesis of Potential Pharmaceuticals : Compounds similar to Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate have been synthesized and evaluated for their potential as CNS depressants, muscle relaxants, and anticonvulsants (Shyam & Tiwari, 1977).
Agricultural Applications
- Fungicide Carrier Systems : Related compounds like Carbendazim and Tebuconazole have been used in agriculture for fungal disease control. Nanoparticles carrying these fungicides show potential for efficient and reduced-toxicity applications (Campos et al., 2015).
Chemical Sensors
- Chemosensors : Novel anion sensors based on similar molecular structures have been developed for fluoride sensing. These sensors show potential in environmental monitoring and analytical chemistry (Ma et al., 2013).
Photoluminescence
- Luminescent Properties : Derivatives of 1,3,4-oxadiazole, similar in structure to the compound , have been synthesized for their photoluminescent properties, useful in materials science and display technology (Han et al., 2010).
Mechanism of Action
Target of Action
The primary target of Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to maintain its cell wall structure
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, impairing the bacterium’s survival .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the bacterium is unable to maintain its structure, leading to its death .
Properties
IUPAC Name |
methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-3-8-12(18)14-13(9)19-17(24-14)20-15(21)10-4-6-11(7-5-10)16(22)23-2/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVPTHVAQUQMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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